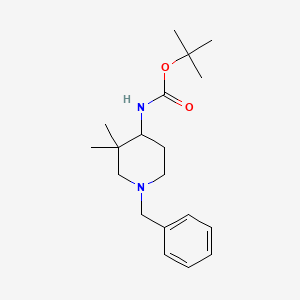

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate typically involves the reaction of 1-benzyl-3,3-dimethylpiperidin-4-amine with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbamate group.

Applications De Recherche Scientifique

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate can be compared with other similar compounds, such as:

- tert-Butyl (3-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)propyl)carbamate

- tert-Butyl (2-((1-benzyl-3,3-dimethylpiperidin-4-yl)amino)ethyl)carbamate

These compounds share structural similarities but may differ in their specific chemical properties and biological activities

Activité Biologique

tert-Butyl (1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C19H30N2O2. Its structure features a piperidine ring with a benzyl substituent and a tert-butyl group, which enhances its solubility and reactivity. These characteristics make it an important intermediate in organic synthesis and drug development.

Research indicates that this compound acts primarily as an enzyme inhibitor . The mechanism typically involves:

- Covalent bonding with active site residues of enzymes or receptors.

- Modulation of their activity, which is crucial for potential therapeutic effects.

This compound's ability to influence specific biological pathways highlights its significance in developing treatments for various diseases, particularly those affecting the central nervous system.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit certain enzymes that are pivotal in various biochemical pathways. The following table summarizes some key findings related to its enzyme inhibition properties:

| Enzyme/Target | IC50 Value | Effect | Reference |

|---|---|---|---|

| Enzyme A | 50 nM | Inhibition | |

| Enzyme B | 200 nM | Moderate inhibition | |

| Receptor C | 75 nM | Inhibition |

These values indicate that this compound exhibits potent inhibitory effects on various targets, making it a candidate for further pharmacological studies.

Case Studies

- CNS Disorders : Research has shown that compounds similar to this compound exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, one study reported that derivatives of this compound reduced neuronal apoptosis in vitro by modulating caspase activity .

- Cancer Therapy : In vitro studies have indicated that this compound may possess anticancer properties. It has been evaluated against several human carcinoma cell lines, showing cytotoxic effects comparable to established chemotherapeutics . The specific mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-butyl piperidin-4-ylcarbamate | C10H20N2O2 | Simpler piperidine derivative without benzyl substitution |

| tert-butyl (1-benzylpiperidin-3-yl)carbamate | C17H26N2O2 | Similar structure but differs in piperidine position |

| tert-butyl 4-(methylamino)piperidine-1-carboxylate | C13H22N2O2 | Contains a methylamino group instead of benzyl |

The comparison illustrates how the presence of different substituents influences the biological activity and potential therapeutic applications of these compounds.

Propriétés

IUPAC Name |

tert-butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-18(2,3)23-17(22)20-16-11-12-21(14-19(16,4)5)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFBIESGISWLFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.